molecular formula C11H18N2O B15215348 4,6-Dimethyl-2-pentylpyrimidin-5-OL CAS No. 88070-35-3

4,6-Dimethyl-2-pentylpyrimidin-5-OL

Cat. No.: B15215348
CAS No.: 88070-35-3
M. Wt: 194.27 g/mol
InChI Key: PGDSRCDTTZUOAJ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-pentylpyrimidin-5-OL is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-pentylpyrimidin-5-OL typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-pentylpyrimidin-5-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds.

Scientific Research Applications

4,6-Dimethyl-2-pentylpyrimidin-5-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-pentylpyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pentylpyrimidine: Lacks the hydroxyl group at position 5.

    2-Pentylpyrimidin-5-OL: Lacks the methyl groups at positions 4 and 6.

    4,6-Dimethylpyrimidin-5-OL: Lacks the pentyl group at position 2.

Uniqueness

4,6-Dimethyl-2-pentylpyrimidin-5-OL is unique due to the presence of both methyl groups at positions 4 and 6, and the pentyl group at position 2, along with the hydroxyl group at position 5. This unique combination of substituents contributes to its distinct chemical and biological properties.

Properties

CAS No.

88070-35-3

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

4,6-dimethyl-2-pentylpyrimidin-5-ol

InChI

InChI=1S/C11H18N2O/c1-4-5-6-7-10-12-8(2)11(14)9(3)13-10/h14H,4-7H2,1-3H3

InChI Key

PGDSRCDTTZUOAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=C(C(=N1)C)O)C

Origin of Product

United States

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